4-Bromo-2-Indanone
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Overview
Description
4-Bromo-2-Indanone, also known as 4-bromoindan-2-one, is an organic compound with the molecular formula C10H7BrO. It is a colorless solid that has been used in various scientific research applications, such as synthesis and as a reagent. In addition, this compound has been studied for its mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
Synthesis and Chemical Transformations
4-Bromo-2-Indanone is utilized in the synthesis of complex molecules and chemical transformations. Its bromine atom acts as a reactive site for further functionalization, enabling the construction of intricate molecular architectures. For instance, it has been used as a precursor in the synthesis of fused indane derivatives with multiple chiral centers through aminocatalytic asymmetric Diels-Alder reactions, followed by a cascade N-heterocyclic carbene-mediated benzoin condensation (Jia et al., 2013). Moreover, it served as a key intermediate in the synthesis of a basket-shaped hydrocarbon, which could potentially act as an end-cap template for carbon nanotubes, highlighting its significance in materials science (Cui et al., 2010).
Domino Transformations and Catalysis
The versatility of this compound extends to domino transformations, where it undergoes sequential reactions leading to complex molecules. For example, it has participated in domino reactions triggered by secondary amines, producing 2-amino-1-trifluoromethyl indenols, which could be further transformed into indanones (Rulev et al., 2007). This showcases its utility in creating compounds with potential pharmacological interest. Additionally, its application in palladium-catalyzed carbonylative cyclization reactions to synthesize indenones underscores its importance in catalysis research (Harada et al., 2007).
Novel Compound Synthesis
The chemical reactivity of this compound facilitates the synthesis of novel compounds. For instance, microwave-assisted one-pot synthesis methods in water have been developed to create 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorenes derivatives from 4-bromo-indanone, demonstrating an environmentally friendly approach to synthesizing potentially bioactive compounds (Zhou et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 1-indanones have shown a broad range of biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These activities suggest that 4-Bromo-2-Indanone may interact with a variety of cellular targets.
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound, as a ketone, may undergo similar reactions, leading to changes in its targets.
Biochemical Pathways
For instance, the formation of oximes and hydrazones could potentially interfere with normal metabolic processes .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be distributed throughout the body .
Result of Action
Similar compounds have shown potential anti-hepatocellular carcinoma activity . This suggests that this compound may also have anticancer properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1,3-dihydroinden-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTMVUZONAQICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610535 |
Source
|
Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
846032-36-8 |
Source
|
Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOINDAN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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